molecular formula C14H10Cl4O B11967466 Ether, bis(2,6-dichlorobenzyl) CAS No. 73927-56-7

Ether, bis(2,6-dichlorobenzyl)

Cat. No.: B11967466
CAS No.: 73927-56-7
M. Wt: 336.0 g/mol
InChI Key: ITFCEERPJPLHPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ether, bis(2,6-dichlorobenzyl) typically involves the reaction of 2,6-dichlorobenzyl chloride with a base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction to form the ether linkage . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of Ether, bis(2,6-dichlorobenzyl) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ether, bis(2,6-dichlorobenzyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Less chlorinated benzyl ethers.

    Substitution: Substituted benzyl ethers with various nucleophiles.

Scientific Research Applications

Ether, bis(2,6-dichlorobenzyl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ether, bis(2,6-dichlorobenzyl) involves its interaction with molecular targets through its dichlorobenzyl groups. These groups can interact with enzymes and proteins, potentially inhibiting their activity. The ether linkage provides stability to the molecule, allowing it to persist in various environments and exert its effects over a prolonged period .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ether, bis(2,6-dichlorobenzyl) is unique due to its specific chlorination pattern and the presence of two dichlorobenzyl groups connected by an ether linkage. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

73927-56-7

Molecular Formula

C14H10Cl4O

Molecular Weight

336.0 g/mol

IUPAC Name

1,3-dichloro-2-[(2,6-dichlorophenyl)methoxymethyl]benzene

InChI

InChI=1S/C14H10Cl4O/c15-11-3-1-4-12(16)9(11)7-19-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2

InChI Key

ITFCEERPJPLHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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